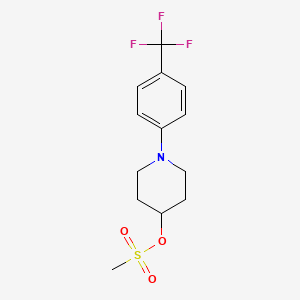
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate is a chemical compound with the molecular formula C13H16F3NO3S and a molecular weight of 323.33 g/mol This compound features a piperidine ring substituted with a trifluoromethyl group on the phenyl ring and a methanesulfonate group
準備方法
The synthesis of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylpiperidine.
Reaction with Methanesulfonyl Chloride: The 4-(trifluoromethyl)phenylpiperidine is then reacted with methanesulfonyl chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain the final compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to enhance efficiency and reduce costs.
化学反応の分析
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles such as amines or alcohols under basic conditions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
作用機序
The mechanism of action of 1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The piperidine ring can engage in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl methanesulfonate can be compared with other piperidine derivatives, such as:
4-(Trifluoromethyl)phenylpiperidine: Lacks the methanesulfonate group, resulting in different reactivity and applications.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl acetate: Similar structure but with an acetate group instead of methanesulfonate, leading to different chemical properties and uses.
1-(4-(Trifluoromethyl)phenyl)piperidin-4-yl chloride:
The uniqueness of this compound lies in its combination of the trifluoromethyl and methanesulfonate groups, providing distinct chemical properties and reactivity.
特性
分子式 |
C13H16F3NO3S |
|---|---|
分子量 |
323.33 g/mol |
IUPAC名 |
[1-[4-(trifluoromethyl)phenyl]piperidin-4-yl] methanesulfonate |
InChI |
InChI=1S/C13H16F3NO3S/c1-21(18,19)20-12-6-8-17(9-7-12)11-4-2-10(3-5-11)13(14,15)16/h2-5,12H,6-9H2,1H3 |
InChIキー |
UCHMGHWWGNWKJH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)OC1CCN(CC1)C2=CC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


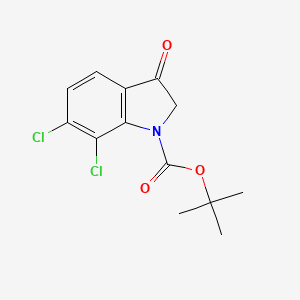
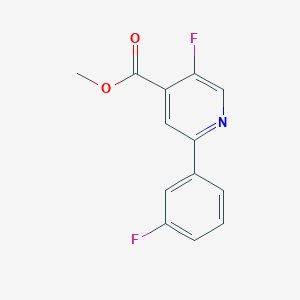
![Tert-butyl endo-3-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B13911942.png)
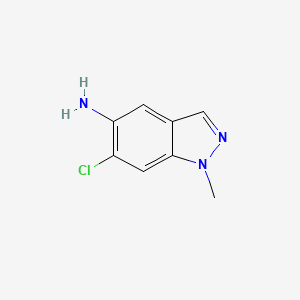
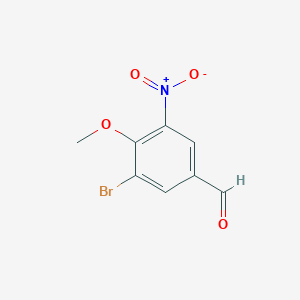
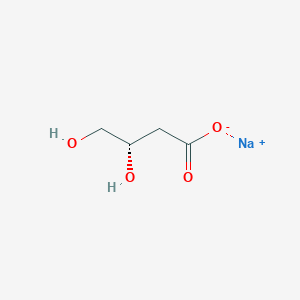
![[1-(Dimethylamino)-3-(oxan-4-yl)-3-oxoprop-1-en-2-yl] benzoate](/img/structure/B13911973.png)
![Tert-butyl (3S,6S)-3-[tert-butyl(dimethyl)silyl]oxy-6-hydroxy-azepane-1-carboxylate](/img/structure/B13911982.png)

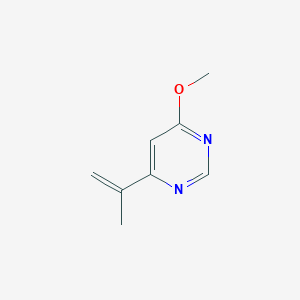
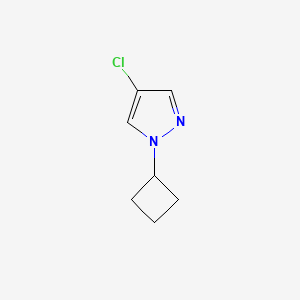
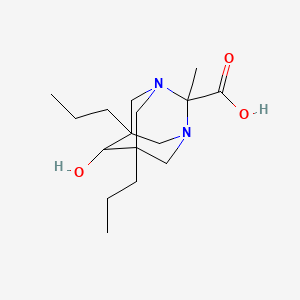
![methyl 4-{[(2E)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B13912007.png)
![1-[(Trimethylsilyl)ethynyl]cyclopropan-1-ol](/img/structure/B13912008.png)
